molecular formula C7H7F3O4S B3045537 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate CAS No. 109459-28-1

3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B3045537
CAS No.: 109459-28-1
M. Wt: 244.19 g/mol
InChI Key: FHJYHLPYGBAQKI-UHFFFAOYSA-N
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Description

3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C7H7F3O4S and a molecular weight of 244.19 g/mol It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of cyclohexenone with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted cyclohexenone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Oxidation: Formation of diketones or other oxidized products.

Scientific Research Applications

3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development due to its reactivity and ability to form stable derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The cyclohexenone ring also provides a site for reduction and oxidation reactions, allowing for the formation of a wide range of products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability. This makes it a valuable intermediate in organic synthesis and various applications in research and industry .

Properties

IUPAC Name

(3-oxocyclohexen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O4S/c8-7(9,10)15(12,13)14-6-3-1-2-5(11)4-6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJYHLPYGBAQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447743
Record name Methanesulfonic acid, trifluoro-, 3-oxo-1-cyclohexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109459-28-1
Record name Methanesulfonic acid, trifluoro-, 3-oxo-1-cyclohexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of cyclohexane-1,3-dione (1 equiv) in DCM (0.4 M) was added Na2CO3 (1.0 equiv.) and cooled to 0° C. Added Tf2O (1.0 equiv.) in DCM (5 M) dropwise over 1 hr at room temperature under a nitrogen atmosphere. Upon addition, the reaction was stirred for 2 hr (dark red solution). The solution was filtered and to the filtrate was added saturated NaHCO3 (carefully), then extracted the organics, dried with brine, then Na2SO4, and concentrated. The crude was used for the next step without further purification. 3-oxocyclohex-1-enyl trifluoromethanesulfonate was obtained in 67% yield. The triflate decomposes upon storage and should be used immediately for the next reaction. LC/MS=244.9/286.0 (M+H and M+CH3CN); Rt=0.88 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
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3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
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